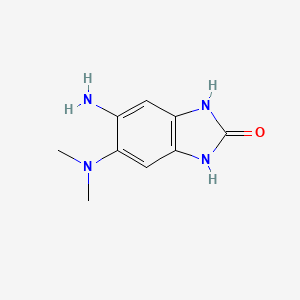

5-氨基-6-(二甲胺基)-1,3-二氢-2H-苯并咪唑-2-酮

描述

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one, commonly referred to as DMB, is a heterocyclic compound widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is a key component in the synthesis of many compounds and is used in a variety of laboratory experiments.

科学研究应用

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .

Results or Outcomes

Depression affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Application in MR1 Ligand Precursor Synthesis

Specific Scientific Field

This application falls under the field of Immunology .

Summary of the Application

The compound is used in the synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) .

Methods of Application or Experimental Procedures

The synthesis of the MR1 ligand precursor involves the formation of a Schiff base .

Results or Outcomes

The synthesized MR1 ligand precursor has been used in protocols for the stimulation of human MAIT cells and production of both human and mouse MR1 tetramers for MAIT cell identification .

3. Application in the Synthesis of Duloxetine

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

The compound is used in the synthesis of Duloxetine , an antidepressant medication . Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain .

Methods of Application or Experimental Procedures

The synthesis of Duloxetine involves the use of Ir-catalyzed asymmetric conversion . The Boc-protected Duloxetine is obtained by Boc-protection of R-7, followed by Mitsunobu coupling .

Results or Outcomes

Duloxetine has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

4. Application in the Synthesis of Pyrimido[4,5-d]pyrimidines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The compound is used in the synthesis of Pyrimido[4,5-d]pyrimidines , a class of heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis of Pyrimido[4,5-d]pyrimidines involves diazotization conditions of the analogs 77 with sodium nitrite in acetic acid through the cleavage of the N–N bond .

Results or Outcomes

The respective Pyrimido[4,5-d]pyrimidine 229 was obtained in a 38% yield .

属性

IUPAC Name |

5-amino-6-(dimethylamino)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-13(2)8-4-7-6(3-5(8)10)11-9(14)12-7/h3-4H,10H2,1-2H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDYHBKGWDUCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

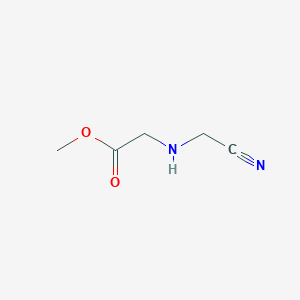

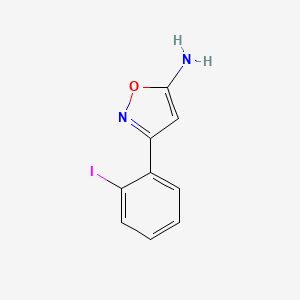

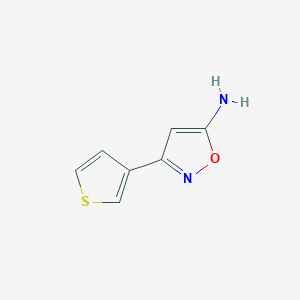

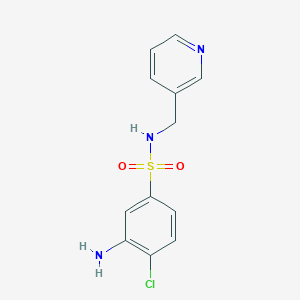

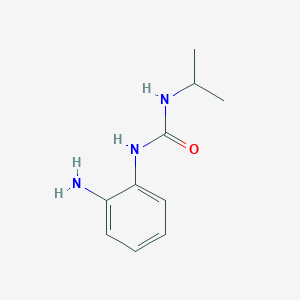

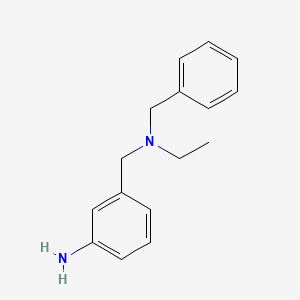

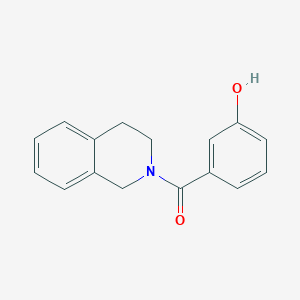

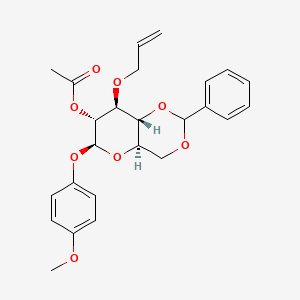

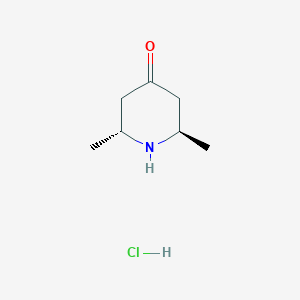

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)

![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)